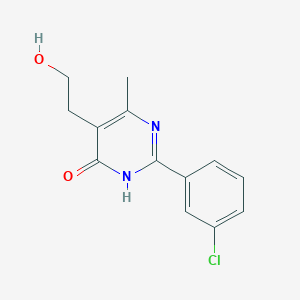

2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Description

Pyrimidinones in Chemical Literature

Pyrimidinones constitute a fundamental class of heterocyclic compounds that have garnered extensive attention in chemical literature since the late nineteenth century. These compounds are characterized by the general formula C4H4N2O and exist as either 2-pyrimidones or 4-pyrimidones, which can alternatively be named 2-hydroxypyrimidines or 4-hydroxypyrimidines based on their tautomeric forms. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885. The pyrimidinone structure represents a crucial building block in nature, appearing in nucleobases such as cytosine, thymine, and uracil, as well as in various synthetic compounds including barbiturates and antiviral medications.

The chemical literature surrounding pyrimidinones has expanded significantly over the past century, encompassing diverse research areas from biochemistry to materials science. Early investigations focused primarily on the fundamental synthesis and characterization of the parent compounds, but modern research has explored sophisticated substitution patterns and their effects on biological activity and chemical properties. The development of pyrimidinone chemistry has been particularly influenced by the recognition of these compounds as dipeptidyl peptidase IV inhibitors, leading to substantial pharmaceutical interest and the synthesis of numerous derivatives with varying substitution patterns.

Contemporary literature demonstrates the versatility of pyrimidinones as scaffolds for drug development and chemical synthesis. Research has shown that modifications to the pyrimidinone core can dramatically alter both physical properties and biological activities, making these compounds attractive targets for medicinal chemistry applications. The ability to introduce diverse substituents at multiple positions on the pyrimidinone ring has enabled researchers to fine-tune molecular properties and explore structure-activity relationships systematically.

Classification and Nomenclature of Substituted Pyrimidinones

The classification of substituted pyrimidinones follows established principles of heterocyclic nomenclature, with specific attention to the position and nature of substituent groups. According to chemical taxonomy systems, pyrimidinones belong to the class of organic compounds known as pyrimidones, which contain a pyrimidine ring bearing a ketone functional group. The pyrimidine ring itself consists of six members, including four carbon atoms and two nitrogen centers positioned at the 1 and 3 ring positions.

Nomenclature conventions for substituted pyrimidinones require careful attention to tautomeric considerations, as hydroxyl groups on the pyrimidine ring primarily exist in the cyclic amide form. For example, 2-hydroxypyrimidine is more appropriately named 2-pyrimidone, reflecting the predominant tautomeric structure. This nomenclature principle becomes particularly important when dealing with complex substituted derivatives, where multiple functional groups may be present.

The systematic naming of highly substituted pyrimidinones follows International Union of Pure and Applied Chemistry guidelines, incorporating both positional numbering and functional group priority rules. Substituents are numbered according to their position on the pyrimidinone ring, with the nitrogen atoms serving as reference points for positional assignments. The nomenclature becomes increasingly complex with multi-substituted derivatives, requiring precise specification of each substituent's position and stereochemical configuration when applicable.

| Classification Level | Category | Description |

|---|---|---|

| Kingdom | Organic compounds | Carbon-based heterocyclic structures |

| Super Class | Organoheterocyclic compounds | Compounds containing heteroatoms in ring systems |

| Class | Diazines | Six-membered rings with two nitrogen atoms |

| Sub Class | Pyrimidines and pyrimidine derivatives | Specific nitrogen positioning at 1,3-positions |

| Direct Parent | Pyrimidones | Pyrimidine rings bearing ketone functionality |

Discovery and Structural Elucidation of 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

The specific compound 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one has been documented in chemical databases with the unique identifier PubChem CID 135631848, establishing its molecular identity and structural characteristics. The compound was first created in chemical databases in 2019 and has undergone subsequent modifications as recently as 2025, indicating ongoing research interest and structural refinement. The molecular formula C13H13ClN2O2 reflects the presence of thirteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 264.71 grams per mole.

Structural elucidation of this compound reveals a complex substitution pattern on the pyrimidinone core. The 3-chlorophenyl group attached at position 2 provides significant steric and electronic influence on the molecule's overall properties. The 2-hydroxyethyl substituent at position 5 introduces hydrogen bonding capability and increases the compound's hydrophilic character. The methyl group at position 6 contributes to the molecule's lipophilic properties and may influence molecular packing in crystalline forms.

The International Chemical Identifier for this compound is InChI=1S/C13H13ClN2O2/c1-8-11(5-6-17)13(18)16-12(15-8)9-3-2-4-10(14)7-9/h2-4,7,17H,5-6H2,1H3,(H,15,16,18), providing a standardized representation of its molecular structure. The Simplified Molecular Input Line Entry System notation CC1=C(C(=O)NC(=N1)C2=CC(=CC=C2)Cl)CCO offers an alternative structural representation suitable for computational applications.

Advanced structural analysis reveals that this compound can exist in multiple tautomeric forms, with the 4(3H)-one designation indicating the predominant tautomer under standard conditions. The presence of both hydrogen bond donors and acceptors within the molecule suggests potential for intermolecular interactions that may influence crystal packing and solution behavior.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Weight | 264.71 g/mol | Moderate molecular size for synthetic accessibility |

| Hydrogen Bond Acceptors | 3 | Moderate hydrogen bonding capacity |

| Hydrogen Bond Donors | 2 | Balanced hydrophilic-lipophilic properties |

| Rotatable Bonds | 4 | Moderate conformational flexibility |

| Topological Polar Surface Area | 66.24 Ų | Suitable for membrane permeability considerations |

Significance in Heterocyclic Chemistry Research

The compound 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one holds particular significance in heterocyclic chemistry research due to its unique combination of functional groups and substitution pattern. Recent studies have demonstrated that pyrimidinone derivatives exhibit remarkable diversity in their hydrogen bonding patterns and supramolecular organization, making them valuable models for understanding intermolecular interactions in crystalline systems. The specific substitution pattern of this compound provides an excellent case study for investigating how different functional groups influence molecular assembly and crystal packing.

Research into pyrimidinone derivatives has revealed their importance as building blocks for more complex heterocyclic systems. The compound's structure allows for potential elaboration through various synthetic transformations, including modifications of the hydroxyethyl side chain and further functionalization of the aromatic ring system. These transformation possibilities make the compound valuable for synthetic chemists seeking to develop new methodologies for heterocycle construction and modification.

The significance of this compound extends to its potential applications in materials science and supramolecular chemistry. Studies have shown that substituted pyrimidinones can form persistent hydrogen bonding networks that influence their physical properties and assembly behavior. The combination of aromatic and aliphatic substituents in this particular compound provides opportunities for studying both pi-pi stacking interactions and hydrogen bonding phenomena in crystalline and solution phases.

Furthermore, the compound serves as a representative example of the structural diversity achievable within the pyrimidinone family. Its multi-substituted nature demonstrates the synthetic accessibility of complex pyrimidinone derivatives and their potential for structure-activity relationship studies. The presence of a halogenated aromatic ring, an alcohol functional group, and a methyl substituent creates multiple sites for potential chemical modification and biological interaction.

Evolution of Pyrimidinone Chemistry

The evolution of pyrimidinone chemistry has progressed through several distinct phases, beginning with the fundamental discoveries of the late nineteenth century and continuing through contemporary applications in drug discovery and materials science. The initial phase, marked by Pinner's work in 1884, established the basic synthetic approaches to pyrimidine derivatives and laid the groundwork for systematic investigation of these heterocyclic systems. The parent pyrimidinone compounds were first prepared by Gabriel and Colman in 1900, using reduction of 2,4,6-trichloropyrimidine with zinc dust in hot water.

The early twentieth century witnessed significant advances in understanding pyrimidinone biosynthesis and metabolism. Research revealed that pyrimidine biosynthesis follows a de novo pathway involving six sequential enzymatic steps, with the first three reactions catalyzed by separate enzymes in prokaryotes but by a single multifunctional enzyme in eukaryotes. This understanding of biological pyrimidine synthesis provided crucial insights into the metabolic significance of pyrimidinone derivatives and their role in cellular processes.

The pharmaceutical applications of pyrimidinone derivatives emerged as a major driving force in the field's evolution during the mid-twentieth century. Recognition of pyrimidinones as nucleobase analogs led to their investigation as antiviral and anticancer agents, while their ability to interact with various enzyme systems opened new avenues for drug development. The discovery that certain pyrimidinone derivatives could serve as dipeptidyl peptidase IV inhibitors marked a significant milestone in medicinal chemistry applications of these compounds.

Contemporary developments in pyrimidinone chemistry have emphasized sophisticated synthetic methodologies and detailed mechanistic understanding. Recent research has focused on developing efficient synthetic routes to highly substituted pyrimidinone derivatives, including copper-catalyzed tandem reactions that enable one-pot construction of complex pyrido-pyrimidinone systems. These methodological advances have expanded the accessible chemical space within the pyrimidinone family and enabled systematic exploration of structure-property relationships.

| Era | Key Developments | Representative Compounds | Research Focus |

|---|---|---|---|

| 1880-1920 | Basic synthesis and characterization | Simple pyrimidinones, barbituric acid | Fundamental chemistry and nomenclature |

| 1920-1960 | Biological significance recognition | Nucleobase analogs, thiamine | Biochemistry and metabolism |

| 1960-2000 | Pharmaceutical applications | Antiviral agents, enzyme inhibitors | Medicinal chemistry and drug development |

| 2000-Present | Advanced synthetic methods | Multi-substituted derivatives, heterocyclic fusions | Methodology development and materials applications |

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-8-11(5-6-17)13(18)16-12(15-8)9-3-2-4-10(14)7-9/h2-4,7,17H,5-6H2,1H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFOFXXEIYPUNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2=CC(=CC=C2)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, with the CAS number 1239781-15-7, is a pyrimidine derivative that has garnered attention for its potential biological activities. Its molecular formula is and it has a molar mass of 264.71 g/mol. This compound is noted for its structural characteristics that may contribute to various pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as an antiviral and anticancer agent. The following sections summarize key findings related to its biological activities.

Antiviral Activity

Research indicates that compounds similar to 2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one exhibit significant antiviral properties. For instance, a study highlighted the efficacy of pyrimidine derivatives in inhibiting viral replication, particularly against Hepatitis C virus (HCV) by targeting NS5B RNA polymerase. While specific IC50 values for this compound are not widely reported, related compounds have shown IC50 values ranging from 0.20 μM to 0.35 μM against various viral targets .

Anticancer Activity

In vitro studies have demonstrated that pyrimidine derivatives can inhibit the proliferation of cancer cell lines. For example, compounds with similar structures have been reported to exhibit antiproliferative effects against hematological malignancies and solid tumors. The mechanism often involves the inhibition of key kinases involved in cell signaling pathways .

Study 1: Antiviral Efficacy

In a comparative study examining various pyrimidine derivatives, researchers found that a compound structurally related to 2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one inhibited HCV replication with an IC50 value of approximately 32 μM. This suggests potential for further development as an antiviral agent .

Study 2: Anticancer Properties

Another study evaluated the effects of pyrimidine derivatives on cancer cell lines, revealing that certain modifications at the 5-position of the pyrimidine ring significantly enhanced anticancer activity. The compound exhibited low toxicity while effectively reducing tumor cell viability in vitro .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 264.71 g/mol |

| CAS Number | 1239781-15-7 |

| Antiviral IC50 (related compounds) | Approximately 0.20 - 0.35 μM |

| Anticancer IC50 (related compounds) | Varies based on structure |

Applications De Recherche Scientifique

Anticancer Applications

Research indicates that compounds similar to 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one exhibit significant anticancer properties.

- Mechanism of Action :

-

Case Studies :

- A study involving various cancer cell lines demonstrated that derivatives of this compound showed IC50 values indicating potent anticancer activity.

- For example:

Compound Name Cell Line IC50 (μM) Derivative A HeLa 15.0 ± 1.5 Derivative B MCF-7 12.8 ± 0.9

Antimicrobial Properties

The presence of the hydroxyethyl group and the chlorophenyl moiety suggests potential antimicrobial activity.

-

Efficacy :

- In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, indicating broad-spectrum antimicrobial properties.

- Molecular docking studies have been conducted to predict interactions with bacterial enzymes, such as DNA gyrase and topoisomerases.

-

Data Table :

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Candida albicans 64 µg/mL

Structure-Activity Relationship (SAR)

The diverse substituents on the pyrimidine framework allow for a detailed structure-activity relationship analysis. Modifications at specific positions can enhance or diminish biological activity.

- Key Findings :

- Substitution patterns significantly affect the potency of the compound against cancer cells and microorganisms.

- Ongoing research focuses on optimizing these substituents to enhance therapeutic efficacy.

Synthesis and Research Findings

Recent literature highlights the synthesis and evaluation of this compound:

- Synthesis : Multi-step synthetic routes have been developed to obtain high-purity compounds suitable for biological testing.

- Biological Evaluation : In vitro studies confirm anticancer and antimicrobial activities, with ongoing research into their mechanisms.

- Computational Studies : Advanced computational methods are utilized to predict binding affinities and interactions with target proteins.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrimidinone Derivatives

Substituent Position and Aromatic Ring Variations

Functional Group Modifications

Méthodes De Préparation

General Synthetic Approach

The primary and most referenced synthetic route for this compound involves a condensation reaction between 3-chlorobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring. This reaction is typically conducted under reflux conditions in ethanol or similar solvents.

This method leverages the classical Biginelli-type condensation, where the aldehyde, β-ketoester, and ammonium acetate act as the three components to construct the pyrimidine core efficiently. The hydroxyethyl substituent at the 5-position is introduced via the ethyl acetoacetate moiety, which after cyclization, results in the 2-hydroxyethyl group.

Detailed Reaction Conditions and Optimization

-

- 3-Chlorobenzaldehyde (aryl aldehyde)

- Ethyl acetoacetate (β-ketoester)

- Ammonium acetate (source of ammonia)

Solvent: Ethanol or similar polar protic solvents

Temperature: Reflux (typically around 78 °C for ethanol)

Time: Several hours (commonly 6–12 hours depending on scale and catalyst presence)

Catalysts: While ammonium acetate acts as both nitrogen source and catalyst, acid catalysts or Lewis acids can be employed to enhance reaction rates and yields in some variations.

Workup: After completion, the reaction mixture is cooled, and the product is isolated by filtration, washing, and recrystallization from suitable solvents such as ethanol or water mixtures to improve purity.

Yield: Yields vary with conditions but are generally moderate to good (40–70%) depending on optimization.

Industrial and Continuous Flow Adaptations

For industrial-scale synthesis, continuous flow reactors have been employed to improve reaction efficiency, control, and safety. These systems allow precise temperature control, improved mixing, and scalability, leading to enhanced yield and purity. Automated systems with catalysts optimized for the condensation step can further streamline production.

Characterization and Purification

Purification: Crystallization from ethanol or ethanol/water mixtures is standard, sometimes followed by chromatographic purification if higher purity is required.

Characterization: The compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

- Mass spectrometry (MS)

- Infrared (IR) spectroscopy

- Elemental analysis

These confirm the structural integrity and purity of the synthesized compound.

Summary Table: Preparation Method of 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Condensation | 3-Chlorobenzaldehyde, ethyl acetoacetate, ammonium acetate, ethanol, reflux | Formation of pyrimidine ring via Biginelli condensation | 40–70 (typical) | Reflux 6–12 h, polar solvent |

| 2. Workup & Isolation | Cooling, filtration, washing, recrystallization | Isolation of crude product | — | Purification by crystallization |

| 3. Purification | Recrystallization from ethanol/water | Enhances purity | — | Optional chromatographic step |

| 4. Characterization | NMR, MS, IR, elemental analysis | Confirm structure and purity | — | Standard analytical techniques |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?

- The compound can be synthesized via cyclocondensation reactions, such as the Biginelli reaction, which involves β-keto esters, aldehydes, and urea/thiourea derivatives. Key optimization parameters include catalyst selection (e.g., Lewis acids like FeCl₃), solvent systems (e.g., ethanol or acetonitrile), and temperature control (80–100°C). Monitoring reaction progress via TLC or HPLC ensures purity and yield . Post-synthetic modifications, such as hydroxylation at the 5-position, may require protecting group strategies to prevent side reactions .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Combine X-ray crystallography (for definitive stereochemical and conformational analysis) with NMR (¹H/¹³C for substituent identification) and FT-IR (to confirm functional groups like C=O and OH). For example, X-ray studies of analogous pyrimidinones reveal intramolecular hydrogen bonds between the hydroxyl group and pyrimidinone oxygen, stabilizing the tautomeric form . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Begin with enzyme inhibition assays (e.g., kinase or dehydrogenase targets) to identify potential mechanisms. For antimicrobial screening, use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities across different assay models?

- Contradictions may arise from variations in cell permeability, metabolic stability, or assay conditions (e.g., pH, serum content). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity). For example, if a compound shows potent enzyme inhibition but weak cellular activity, investigate efflux pump interactions (e.g., P-glycoprotein) via calcein-AM assays .

Q. What computational approaches are recommended to predict binding modes with enzymatic targets?

- Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target enzymes (e.g., dihydrofolate reductase). Pair with molecular dynamics simulations (AMBER, GROMACS) to assess binding stability. For instance, the chlorophenyl group may occupy hydrophobic pockets, while the hydroxyethyl moiety forms hydrogen bonds with catalytic residues . Free energy perturbation (FEP) calculations can quantify binding affinity changes for SAR studies .

Q. How can synthetic routes be scaled while maintaining stereochemical integrity?

- Optimize catalytic asymmetric synthesis using chiral auxiliaries or organocatalysts. For example, proline derivatives can induce enantioselectivity during cyclization steps. Monitor enantiomeric excess via chiral HPLC or polarimetry. Pilot-scale reactions should prioritize solvent recyclability and catalyst recovery (e.g., immobilized catalysts on silica) .

Q. What strategies are effective in improving metabolic stability for therapeutic applications?

- Modify metabolically labile sites (e.g., methyl groups at C6) with deuterium or fluorine substitutions to slow oxidative degradation. Conduct microsomal stability assays (human/rat liver microsomes) to identify vulnerable positions. Prodrug approaches (e.g., esterification of the hydroxyethyl group) may enhance bioavailability .

Methodological Resources

- Structural Validation : Use Cambridge Structural Database (CSD) references for analogous pyrimidinone derivatives to cross-validate bond lengths/angles .

- Activity Confirmation : Include positive controls (e.g., tamoxifen for cytotoxicity) and validate assays in triplicate to ensure reproducibility .

- Data Interpretation : Apply multivariate analysis (PCA) to correlate substituent effects with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.